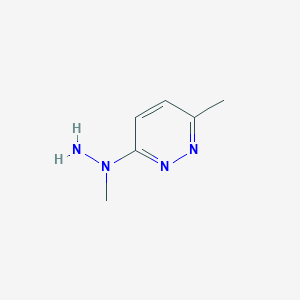

3-Methyl-6-(1-methylhydrazinyl)pyridazine

Description

Properties

IUPAC Name |

1-methyl-1-(6-methylpyridazin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-5-3-4-6(9-8-5)10(2)7/h3-4H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCPZANKVBUHCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609850 | |

| Record name | 3-Methyl-6-(1-methylhydrazinyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-44-1 | |

| Record name | 3-Methyl-6-(1-methylhydrazinyl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-6-(1-methylhydrazinyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Methyl-6-(1-methylhydrazinyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-methyl-6-(1-methylhydrazinyl)pyridazine, a pyridazine derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the formation of the pyridazinone core, followed by chlorination, and culminating in a nucleophilic substitution to yield the target compound. Detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway are provided to facilitate its replication and further investigation in a research and development setting.

Core Synthesis Pathway

The synthesis of this compound is most effectively achieved through a three-step sequence:

-

Step 1: Synthesis of 3-methyl-6(2H)-pyridazinone via the cyclocondensation of levulinic acid with hydrazine hydrate.

-

Step 2: Synthesis of 3-chloro-6-methylpyridazine through the chlorination of 3-methyl-6(2H)-pyridazinone using a suitable chlorinating agent such as phosphorus oxychloride.

-

Step 3: Synthesis of this compound by the nucleophilic substitution of the chloro group in 3-chloro-6-methylpyridazine with methylhydrazine.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Data of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Levulinic Acid | 123-76-2 | C₅H₈O₃ | 116.12 |

| Hydrazine Hydrate | 7803-57-8 | H₆N₂O | 50.06 |

| 3-methyl-6(2H)-pyridazinone | 1632-76-4 | C₅H₆N₂ | 94.11 |

| Phosphorus Oxychloride | 10025-87-3 | POCl₃ | 153.33 |

| 3-chloro-6-methylpyridazine | 1121-79-5 | C₅H₅ClN₂ | 128.56 |

| Methylhydrazine | 60-34-4 | CH₆N₂ | 46.07 |

| This compound | 175135-44-1 | C₆H₁₀N₄ | 138.17[1] |

Table 2: Expected Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Typical Solvent | Reaction Temperature | Reaction Time | Typical Yield |

| 1 | Cyclocondensation | Levulinic Acid, Hydrazine Hydrate | Ethanol or Water | Reflux | 4-8 hours | 70-85% |

| 2 | Chlorination | 3-methyl-6(2H)-pyridazinone, Phosphorus Oxychloride | Neat (POCl₃) | 80-100°C | 2-4 hours | 80-95% |

| 3 | Nucleophilic Substitution | 3-chloro-6-methylpyridazine, Methylhydrazine | Ethanol or Isopropanol | Reflux | 4-12 hours | 60-75% |

Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations and provide a detailed procedure for each step of the synthesis.

Step 1: Synthesis of 3-methyl-6(2H)-pyridazinone

This procedure is adapted from the general synthesis of pyridazinones from γ-keto acids.[2][3]

Materials:

-

Levulinic acid

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve levulinic acid (1 equivalent) in ethanol.

-

To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

The crude 3-methyl-6(2H)-pyridazinone can be purified by recrystallization from ethanol or an ethanol/water mixture.

Step 2: Synthesis of 3-chloro-6-methylpyridazine

This protocol is a standard method for the chlorination of pyridazinones using phosphorus oxychloride.[4]

Materials:

-

3-methyl-6(2H)-pyridazinone

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane or ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 3-methyl-6(2H)-pyridazinone (1 equivalent).

-

In a well-ventilated fume hood, carefully add an excess of phosphorus oxychloride (e.g., 5-10 equivalents). POCl₃ can act as both the reagent and the solvent.

-

Heat the mixture to reflux (approximately 100°C) for 2-4 hours.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude 3-chloro-6-methylpyridazine.

-

The product can be further purified by column chromatography on silica gel or by recrystallization.

Step 3: Synthesis of this compound

This procedure is based on the nucleophilic substitution of a chloro-pyridazine with a hydrazine derivative.[5]

Materials:

-

3-chloro-6-methylpyridazine

-

Methylhydrazine

-

Ethanol or Isopropanol

-

Triethylamine (optional, as a base)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-6-methylpyridazine (1 equivalent) in ethanol or isopropanol.

-

Add methylhydrazine (1.5-2 equivalents) to the solution. The use of a slight excess of methylhydrazine helps to drive the reaction to completion. A non-nucleophilic base like triethylamine (1.2 equivalents) can be added to scavenge the HCl byproduct.

-

Heat the reaction mixture to reflux for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

The resulting residue can be partitioned between water and a suitable organic solvent like ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purification can be achieved by column chromatography on silica gel to isolate this compound. It is important to consider the potential for the formation of the 2-methylhydrazinyl isomer, and chromatographic separation may be necessary to isolate the desired 1-methylhydrazinyl product.

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Synthesis pathway for this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis and characterization.

References

Technical Guide: 3-Methyl-6-(1-methylhydrazinyl)pyridazine (CAS 175135-44-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 3-Methyl-6-(1-methylhydrazinyl)pyridazine (CAS 175135-44-1). Due to the limited availability of specific experimental data for this compound, this guide also incorporates information on the broader class of pyridazine derivatives to offer a comparative context for researchers. The document includes structured data tables, generalized experimental protocols, and visualizations of a representative synthetic workflow and a potential signaling pathway to guide further investigation.

Chemical and Physical Properties

Table 1: Computed Physicochemical Properties for this compound

| Property | Value | Source |

| Molecular Formula | C6H10N4 | - |

| Molecular Weight | 138.17 g/mol | - |

| XLogP3-AA | -0.3 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 138.090546 g/mol | PubChem |

| Topological Polar Surface Area | 64.9 Ų | PubChem |

Table 2: Physical Properties of Related Pyridazine Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Pyridazine | 289-80-5 | C4H4N2 | 80.09 | -8 | 208[1] |

| 3-Methylpyridazine | 1632-76-4 | C5H6N2 | 94.11 | Not Available | Not Available |

| 3-(Hydroxymethyl)pyridazine | 37444-46-5 | C5H6N2O | 110.11 | Not Available | Not Available |

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of this compound is not documented in the provided search results, a general synthetic route can be proposed based on established pyridazine chemistry. A common method for introducing a hydrazinyl group to a pyridazine ring involves the nucleophilic substitution of a leaving group, such as a halogen, with hydrazine.

Proposed Synthetic Workflow

A plausible synthetic route could start from a commercially available or readily synthesized 3-methyl-6-chloropyridazine. This precursor would then be reacted with methylhydrazine to yield the final product.

Caption: Proposed synthesis workflow for this compound.

General Experimental Protocol for Synthesis

The following is a generalized experimental protocol based on common procedures for the synthesis of hydrazinylpyridazines.

-

Reaction Setup: To a solution of 3-methyl-6-chloropyridazine in a suitable solvent (e.g., ethanol, isopropanol, or dioxane) in a round-bottom flask, add an excess of methylhydrazine.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water or a mild basic solution to remove any unreacted starting materials and byproducts.

-

Purification: The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol).

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Potential Signaling Pathways

The specific biological activity and mechanism of action for this compound have not been reported. However, the pyridazine scaffold is a well-known pharmacophore present in numerous biologically active compounds.[2] Pyridazine derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3]

Some pyridazine derivatives are known to act as inhibitors of various kinases, which are key components of cellular signaling pathways. For instance, some have been investigated as inhibitors of c-Jun N-terminal kinases (JNKs), which are involved in stress signaling pathways that can lead to apoptosis.

Generalized JNK Signaling Pathway

The following diagram illustrates a simplified, generalized JNK signaling pathway that could potentially be modulated by a pyridazine-based inhibitor. It is important to note that this is a hypothetical target for this compound, as its specific biological targets are unknown.

Caption: Hypothetical inhibition of the JNK signaling pathway by a pyridazine derivative.

Safety and Handling

Specific safety and handling information for this compound is not available. However, based on the general hazards of related chemicals, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[4][5][6] Avoid inhalation of dust or vapors and contact with skin and eyes.[4][5][6]

Conclusion

This compound is a pyridazine derivative with limited publicly available experimental data. This technical guide has provided a summary of its computed properties and has drawn upon the broader knowledge of pyridazine chemistry and biology to suggest potential synthetic routes and biological activities. Further experimental investigation is required to fully characterize this compound and explore its potential applications in research and drug development.

References

In-Depth Technical Guide: Structure Elucidation of 3-Methyl-6-(1-methylhydrazinyl)pyridazine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines the theoretical framework and standard methodologies for the structural elucidation of 3-Methyl-6-(1-methylhydrazinyl)pyridazine.

Disclaimer: Following a comprehensive search of scientific databases and literature, no specific experimental data (NMR, IR, Mass Spectrometry) or detailed synthesis protocols for this compound were found in the public domain. Therefore, this guide presents a generalized, predictive approach based on established principles of organic chemistry and spectroscopy for a molecule with the proposed structure.

Compound Identity

-

Chemical Name: this compound

-

CAS Number: 175135-44-1

-

Molecular Formula: C₆H₁₀N₄

-

Molecular Weight: 138.17 g/mol

-

Proposed Structure:

(Note: This is a visual representation of the named compound.)

Hypothetical Structure Elucidation Workflow

The confirmation of the structure for a synthesized compound like this compound would typically follow a logical workflow involving synthesis, purification, and comprehensive spectroscopic analysis.

Experimental Protocols (Hypothetical)

Synthesis Protocol: Nucleophilic Aromatic Substitution

A plausible synthesis route involves the reaction of a halogenated pyridazine with methylhydrazine.

-

Reaction Setup: To a solution of 3-chloro-6-methylpyridazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask, add methylhydrazine (1.2 eq).

-

Reaction Conditions: Add a non-nucleophilic base like triethylamine (1.5 eq) to scavenge the HCl byproduct. The reaction mixture is then heated to reflux (approximately 80-100 °C) and stirred for 4-12 hours.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Analysis Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR, ¹³C NMR, and 2D correlation spectra (like COSY and HSQC) are acquired on a 400 MHz or higher field NMR spectrometer.

-

-

Mass Spectrometry (MS):

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is analyzed by Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a time-of-flight (TOF) or quadrupole mass analyzer to obtain a high-resolution mass spectrum.

-

-

Infrared (IR) Spectroscopy:

-

A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

The spectrum is recorded from 4000 to 400 cm⁻¹.

-

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the proposed structure of this compound.

Table 1: Predicted ¹H NMR Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Doublet | 1H | Pyridazine H-4 |

| ~ 6.8 - 7.0 | Doublet | 1H | Pyridazine H-5 |

| ~ 4.0 - 5.0 | Broad Singlet | 2H | -NH₂ |

| ~ 3.1 | Singlet | 3H | N-CH₃ |

| ~ 2.5 | Singlet | 3H | Pyridazine-CH₃ |

Table 2: Predicted ¹³C NMR Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | Pyridazine C-6 |

| ~ 158 | Pyridazine C-3 |

| ~ 125 | Pyridazine C-4 |

| ~ 118 | Pyridazine C-5 |

| ~ 40 | N-CH₃ |

| ~ 21 | Pyridazine-CH₃ |

Table 3: Predicted Mass Spectrometry Data

| Technique | Ion | m/z (Expected) |

| ESI-MS (+) | [M+H]⁺ | 139.0978 |

| [M+Na]⁺ | 161.0798 |

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3400 | N-H Stretch | Hydrazine (-NH₂) |

| 2950 - 3050 | C-H Stretch | Aromatic & Alkyl |

| 1580 - 1620 | C=N, C=C Stretch | Pyridazine Ring |

| 1400 - 1500 | C-H Bend | Alkyl |

Signaling Pathways & Biological Activity

No information regarding the biological activity or associated signaling pathways for this compound was identified during the literature search. Elucidation of such properties would require dedicated in vitro and in vivo pharmacological studies.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, this guide provides a robust theoretical framework for its structural elucidation. The proposed synthetic route is chemically sound, and the predicted spectroscopic data tables offer a benchmark for researchers who may synthesize and characterize this compound in the future. The confirmation of its structure would rely on the careful execution of the outlined experimental protocols and a thorough analysis of the resulting data, correlating it with the predicted values.

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-methyl-1-(6-methylpyridazin-3-yl)hydrazine

This guide provides a comprehensive overview of the analytical techniques used to characterize 1-methyl-1-(6-methylpyridazin-3-yl)hydrazine. The following sections detail the expected spectroscopic data based on analogous compounds and provide standardized experimental protocols for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing information about the chemical environment of individual atoms. For 1-methyl-1-(6-methylpyridazin-3-yl)hydrazine, both ¹H and ¹³C NMR are essential for structural confirmation. The data presented below are predicted values based on the analysis of structurally similar compounds, including 3-methylpyridazine and methylhydrazine derivatives.[1][2][3][4][5][6][7]

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts for 1-methyl-1-(6-methylpyridazin-3-yl)hydrazine are summarized in the tables below. These predictions are based on the known spectral data of 3-methylpyridazine and related hydrazine compounds.[1][2][3]

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Pyridazine-H4 | 7.20 - 7.40 | Doublet | 8.0 - 9.0 |

| Pyridazine-H5 | 6.90 - 7.10 | Doublet | 8.0 - 9.0 |

| N-CH₃ | 3.10 - 3.30 | Singlet | - |

| Pyridazine-CH₃ | 2.50 - 2.70 | Singlet | - |

| N-H | 4.00 - 5.00 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Pyridazine-C3 | 158.0 - 162.0 |

| Pyridazine-C6 | 155.0 - 159.0 |

| Pyridazine-C4 | 125.0 - 129.0 |

| Pyridazine-C5 | 120.0 - 124.0 |

| N-CH₃ | 45.0 - 50.0 |

| Pyridazine-CH₃ | 20.0 - 25.0 |

Experimental Protocol: NMR Spectroscopy

A general procedure for obtaining NMR spectra is as follows:

-

Sample Preparation :

-

Weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[8]

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry vial.[9][10]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[8]

-

The final solution depth in the NMR tube should be approximately 4-5 cm.[8][10]

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

-

Data Acquisition :

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay).

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Characteristic IR Absorption Bands

The following table lists the expected IR absorption bands for the key functional groups in 1-methyl-1-(6-methylpyridazin-3-yl)hydrazine, based on data from analogous pyridazine and hydrazine compounds.[11][12][13][14][15]

Table 3: Predicted IR Spectral Data

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C=N (pyridazine ring) | Stretch | 1580 - 1620 |

| C=C (pyridazine ring) | Stretch | 1450 - 1550 |

| N-N | Stretch | 1000 - 1100 |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples.[16][17][18][19][20]

-

Sample Preparation :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

-

Background Spectrum :

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis :

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[17]

-

-

Data Acquisition :

-

Collect the sample spectrum.

-

The instrument's software will automatically subtract the background spectrum.

-

-

Cleaning :

-

After the measurement, clean the ATR crystal thoroughly with a suitable solvent.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

The following table outlines the expected major ions in the electron ionization (EI) mass spectrum of 1-methyl-1-(6-methylpyridazin-3-yl)hydrazine.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Description |

| 138 | [M]⁺ | Molecular Ion |

| 123 | [M - CH₃]⁺ | Loss of a methyl group |

| 109 | [M - N₂H₃]⁺ | Loss of the hydrazine moiety |

| 94 | [C₅H₆N₂]⁺ | 3-methylpyridazine cation |

| 79 | [C₄H₃N₂]⁺ | Fragmentation of the pyridazine ring |

| 43 | [CH₃N₂]⁺ | Methylhydrazine fragment |

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

EI-MS is a common technique for the analysis of volatile and thermally stable compounds.[21][22][23][24][25]

-

Sample Introduction :

-

Ionization :

-

Mass Analysis :

-

The generated ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection :

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Analysis :

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and double bonds.

Predicted UV-Vis Absorption Data

The pyridazine ring system is the primary chromophore in 1-methyl-1-(6-methylpyridazin-3-yl)hydrazine. The expected absorption maxima are based on data from similar pyridazine derivatives.[31][32]

Table 5: Predicted UV-Vis Spectral Data

| Transition | Predicted λₘₐₓ (nm) | Solvent |

| π → π | 240 - 260 | Ethanol or Methanol |

| n → π | 320 - 350 | Ethanol or Methanol |

Experimental Protocol: UV-Vis Spectroscopy

A standard procedure for obtaining a UV-Vis spectrum is as follows:[33][34][35][36][37]

-

Sample Preparation :

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be chosen such that the maximum absorbance is within the linear range of the instrument (typically 0.1 - 1.0).[33]

-

-

Instrument Setup :

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

-

Baseline Correction :

-

Fill a cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This will correct for any absorbance from the solvent and the cuvette.[35]

-

-

Sample Measurement :

-

Rinse the cuvette with the sample solution, then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer.

-

Scan the desired wavelength range (e.g., 200 - 800 nm) and record the absorbance spectrum.[36]

-

-

Data Analysis :

-

Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

-

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a novel chemical compound.

Caption: A flowchart of the general workflow for spectroscopic analysis.

Logical Fragmentation Pathway in Mass Spectrometry

This diagram illustrates a plausible fragmentation pathway for 1-methyl-1-(6-methylpyridazin-3-yl)hydrazine under electron ionization.

Caption: A diagram showing a possible fragmentation of the target compound.

References

- 1. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 3-METHYLPYRIDAZINE(1632-76-4) 13C NMR [m.chemicalbook.com]

- 4. 3-Methylpyridazine | C5H6N2 | CID 74208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 3-Methylpyridazine 99 1632-76-4 [sigmaaldrich.com]

- 8. How to make an NMR sample [chem.ch.huji.ac.il]

- 9. depts.washington.edu [depts.washington.edu]

- 10. sites.uclouvain.be [sites.uclouvain.be]

- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 12. researchgate.net [researchgate.net]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Pyridazine [webbook.nist.gov]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. youtube.com [youtube.com]

- 17. agilent.com [agilent.com]

- 18. s4science.at [s4science.at]

- 19. scribd.com [scribd.com]

- 20. mt.com [mt.com]

- 21. bitesizebio.com [bitesizebio.com]

- 22. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 25. Electron ionization - Wikipedia [en.wikipedia.org]

- 26. researchgate.net [researchgate.net]

- 27. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. chemguide.co.uk [chemguide.co.uk]

- 31. researchgate.net [researchgate.net]

- 32. Pyridazine [webbook.nist.gov]

- 33. ossila.com [ossila.com]

- 34. mt.com [mt.com]

- 35. engineering.purdue.edu [engineering.purdue.edu]

- 36. agilent.com [agilent.com]

- 37. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

Physicochemical characteristics of methylhydrazinyl pyridazine compounds

An In-Depth Technical Guide to the Physicochemical Characterization of Methylhydrazinyl Pyridazine Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

Methylhydrazinyl pyridazine derivatives represent a compelling class of heterocyclic compounds, demonstrating a wide spectrum of biological activities that make them attractive scaffolds in modern drug discovery.[1][2] Their therapeutic potential, ranging from anticancer to antihypertensive agents, is fundamentally governed by their physicochemical properties.[3][4] These properties, including lipophilicity, solubility, ionization state, and stability, dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate, ultimately influencing its efficacy and safety. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to thoroughly characterize the physicochemical landscape of novel methylhydrazinyl pyridazine compounds. We delve into the causality behind experimental choices, present detailed, field-proven protocols, and emphasize the integration of analytical techniques to build a robust data package for this promising class of molecules.

The Methylhydrazinyl Pyridazine Scaffold: Structural and Therapeutic Context

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile core in medicinal chemistry.[4][5] The introduction of a methylhydrazinyl moiety (-NHNHCH₃) can significantly modulate the electronic and steric properties of the parent scaffold, often enhancing biological activity through new hydrogen bonding opportunities and altered molecular conformations.[6] Optimization studies have shown that modifications to this part of the molecule are often well-tolerated and can lead to significant improvements in potency.[6]

Given their therapeutic promise, a rigorous understanding of the physicochemical characteristics of these compounds is not merely an academic exercise; it is a critical prerequisite for successful drug development.[7][8] Properties such as aqueous solubility directly impact bioavailability, while lipophilicity governs the ability of a molecule to cross biological membranes.[9] The ionization constant (pKa) will determine the charge state of the molecule at physiological pH, affecting everything from receptor binding to cellular uptake.[10] Finally, chemical stability is paramount for ensuring a viable shelf-life and preventing the formation of potentially toxic degradants.[11][12]

Foundational Physicochemical Properties: A Deeper Dive

A successful drug candidate must possess a balanced profile of several key physicochemical parameters. This section outlines the core properties to be assessed for any novel methylhydrazinyl pyridazine compound.

Lipophilicity: The Partition and Distribution Coefficients (LogP & LogD)

Lipophilicity is arguably one of the most critical parameters in drug design, describing a compound's affinity for a non-polar (lipid) environment versus a polar (aqueous) one.

-

Partition Coefficient (LogP): This value represents the ratio of the concentration of the neutral form of the compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. A LogP between 1 and 5 is often considered optimal for oral bioavailability, balancing membrane permeability with sufficient aqueous solubility.[9]

-

Distribution Coefficient (LogD): Since most drugs are weak acids or bases, their ionization state is pH-dependent. LogD accounts for this by measuring the partition of all species (neutral and ionized) between octanol and an aqueous buffer at a specific pH (e.g., physiological pH 7.4).[10][13] For ionizable compounds like methylhydrazinyl pyridazines, LogD provides a more realistic prediction of behavior in the body than LogP.

Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development, leading to inadequate absorption and low bioavailability.[7] It is essential to distinguish between two types of solubility measurements:

-

Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration stock solution (often in DMSO), begins to precipitate in an aqueous buffer. It is a high-throughput method useful for early screening.[14]

-

Thermodynamic Solubility: This is the true equilibrium solubility, determined by equilibrating an excess of the solid compound in a buffer over an extended period (24-48 hours).[14] It represents the maximum dissolved concentration and is the "gold standard" for solubility assessment.

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. The pyridazine core and the methylhydrazinyl group are both ionizable, making pKa determination crucial. The pKa value dictates the extent of ionization at different physiological pH levels, which profoundly impacts solubility, absorption across the gastrointestinal tract, and the ability to bind to target proteins.[10]

Chemical Stability

Stability assessment ensures that a compound maintains its integrity, efficacy, and safety over time.[12] It involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and products.[14]

-

pH Stability: Evaluates degradation in acidic, neutral, and basic aqueous solutions.

-

Oxidative Stability: Assesses susceptibility to oxidation, often using hydrogen peroxide.[14]

-

Thermal Stability: Determines the effect of high temperatures on the solid or solution form of the compound.

-

Photostability: Measures degradation upon exposure to light, as specified by ICH guidelines.[7][14]

Workflow for Comprehensive Physicochemical Profiling

A systematic approach is essential for efficiently characterizing a new chemical entity. The following workflow outlines the logical progression of experiments.

Caption: General workflow for physicochemical characterization.

Experimental Protocols: A Step-by-Step Guide

The following protocols are presented as robust, self-validating systems. The use of a validated High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for accurate quantification in most of these assays.[14]

Protocol for LogD (pH 7.4) Determination (Shake-Flask Method)

This method remains the gold standard for its accuracy and direct measurement of partitioning.[9][10]

Rationale: This protocol directly measures the partitioning of a compound between a lipid-mimetic solvent (n-octanol) and a physiologically relevant aqueous buffer. Pre-saturating the solvents is a critical step to prevent volume changes during the experiment, ensuring that the final concentration measurements accurately reflect the compound's partitioning behavior.

Methodology:

-

Solvent Preparation: Prepare a sufficient quantity of n-octanol and phosphate-buffered saline (PBS, pH 7.4). Vigorously mix equal volumes of the two solvents in a separatory funnel for 1 hour. Allow the layers to separate completely overnight. These are your pre-saturated solvents.

-

Compound Preparation: Prepare a stock solution of the methylhydrazinyl pyridazine compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of ~10 mg/mL.

-

Partitioning: In a glass vial, add 1.98 mL of pre-saturated PBS (pH 7.4) and 2.0 mL of pre-saturated n-octanol.

-

Spiking: Add 20 µL of the compound's stock solution to the vial. This minimizes the amount of organic co-solvent added.

-

Equilibration: Cap the vial tightly and shake on a flatbed shaker at a constant temperature (e.g., 25°C) for at least 4 hours to ensure equilibrium is reached.[14]

-

Phase Separation: Centrifuge the vial at >2000g for 15 minutes to ensure complete separation of the aqueous and octanol layers.

-

Sampling & Analysis: Carefully remove an aliquot from each layer. Quantify the concentration of the compound in both the aqueous (C_aq) and octanol (C_oct) phases using a validated HPLC-UV method.

-

Calculation: The LogD is calculated as: LogD = log₁₀(C_oct / C_aq).

Protocol for Thermodynamic Aqueous Solubility

Rationale: This protocol determines the true equilibrium solubility by allowing an excess of solid material to saturate the aqueous medium over time. This avoids the supersaturation artifacts that can occur in kinetic assays and provides a definitive value for formulation and biopharmaceutical modeling.

Methodology:

-

Compound Addition: Add an excess amount of the solid methylhydrazinyl pyridazine compound (e.g., 1-2 mg) to a vial containing 1 mL of the desired aqueous buffer (e.g., PBS pH 7.4). The presence of visible solid material throughout the experiment is essential.

-

Equilibration: Tightly seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[14]

-

Phase Separation: Separate the undissolved solid from the solution. This is best achieved by filtering the suspension through a low-binding 0.45 µm filter (e.g., PVDF). Centrifugation can also be used, but care must be taken not to disturb the pellet when sampling.

-

Quantification: Dilute the clear supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.[14]

-

Data Reporting: The measured concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

Protocol for pKa Determination (UV-Vis Spectrophotometry)

Rationale: This method leverages the fact that the UV-Vis absorbance spectrum of an ionizable compound often changes as it transitions from its protonated to deprotonated form. By measuring the absorbance across a wide pH range, the inflection point of the absorbance-pH curve can be determined, which corresponds to the pKa.

Methodology:

-

Buffer Preparation: Prepare a series of universal aqueous buffers covering a wide pH range (e.g., from pH 1.0 to 13.0).[9][10]

-

Compound Preparation: Prepare a stock solution of the compound in a solvent like methanol.

-

Sample Preparation: In a 96-well UV-transparent microplate, add the same small volume of the compound stock solution to each well containing the series of buffers. The final organic solvent concentration should be kept low (<1%) to minimize its effect on pH.

-

Absorbance Measurement: Scan the absorbance of each well across a relevant UV wavelength range (e.g., 220-400 nm) using a plate-based spectrophotometer.

-

Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffer. Fit the data to a sigmoidal curve. The pH at the inflection point of the curve is the pKa.

Protocol for Stability Assessment (Forced Degradation)

Rationale: Forced degradation studies are designed to accelerate the chemical degradation of a compound to identify likely degradation products and establish its intrinsic stability.[14] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect the degradants without completely consuming the parent compound.[14]

Caption: Flowchart for a forced degradation study.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.[14]

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.[14]

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[14]

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.[14]

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14]

-

-

Analysis: At appropriate time points, withdraw samples. Neutralize the acid and base samples. Analyze all samples, along with an unstressed control, by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) to help identify degradants.

-

Evaluation: Calculate the percentage of the parent compound remaining and identify the mass of any major degradation products.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables to allow for easy comparison across a series of analogues.

Table 1: Physicochemical Properties of Example Methylhydrazinyl Pyridazine Analogs

| Compound ID | R-Group | LogD (pH 7.4) | Thermo. Solubility (µg/mL, pH 7.4) | pKa (Basic) | Stability (% Remaining after 24h, 0.1N HCl) |

| MHP-001 | -H | 1.85 | 110 | 4.2 | 98% |

| MHP-002 | -Cl | 2.55 | 25 | 3.8 | 97% |

| MHP-003 | -OCH₃ | 1.70 | 150 | 4.5 | 85% (degradation observed) |

| MHP-004 | -CF₃ | 2.90 | 8 | 3.5 | 99% |

Interpretation: The data in Table 1 illustrates structure-property relationships. For example, adding a lipophilic chloro (MHP-002) or trifluoromethyl (MHP-004) group increases the LogD and decreases aqueous solubility compared to the parent compound (MHP-001). The electron-donating methoxy group (MHP-003) slightly increases basicity (higher pKa) but appears to introduce a potential acid-labile site, highlighting the importance of integrated analysis.

Conclusion

The physicochemical characterization of methylhydrazinyl pyridazine compounds is a cornerstone of their development as therapeutic agents. A systematic evaluation of lipophilicity, solubility, ionization, and stability provides the critical data needed to guide lead optimization, select candidates for in vivo studies, and develop appropriate formulations. By employing the robust, validated protocols detailed in this guide, researchers can build a comprehensive understanding of their compounds, enabling data-driven decisions and accelerating the journey from laboratory discovery to clinical application.

References

- 1. rjptonline.org [rjptonline.org]

- 2. sarpublication.com [sarpublication.com]

- 3. researchgate.net [researchgate.net]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 6. Synthesis and biological activity of pyridazine amides, hydrazones and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 8. pharmtech.com [pharmtech.com]

- 9. researchgate.net [researchgate.net]

- 10. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

- 12. pharmatutor.org [pharmatutor.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

The Ascendancy of Pyridazines: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the pyridazine scaffold has emerged as a nucleus of significant interest for researchers, scientists, and drug development professionals. This in-depth technical guide explores the discovery and synthesis of novel pyridazine derivatives, highlighting their diverse therapeutic potential, from oncology to metabolic disorders and agrochemicals. Through a detailed examination of experimental protocols, quantitative biological data, and the underlying signaling pathways, this document serves as a comprehensive resource for harnessing the power of this versatile heterocyclic motif.

The unique physicochemical properties of the pyridazine ring, including its hydrogen bonding capacity and dipole moment, make it an attractive component in the design of targeted therapeutics.[1][2] Recent advancements have led to the development of pyridazine derivatives with potent and selective activities against a range of biological targets. This guide will delve into specific examples of these novel compounds, providing the technical details necessary to inform and accelerate future drug discovery efforts.

Anticancer Applications: Targeting Key Signaling Pathways

The fight against cancer has been a major focus of pyridazine-based drug discovery. Novel derivatives have been synthesized that demonstrate significant efficacy in targeting critical signaling pathways involved in tumor growth and proliferation, such as the c-Jun N-terminal kinase (JNK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.

3,6-Disubstituted Pyridazine Derivatives Targeting the JNK1 Pathway

A series of novel 3,6-disubstituted pyridazine derivatives have been designed and synthesized as potent anticancer agents targeting the JNK1 pathway.[3] The general synthetic scheme is outlined below, followed by a table summarizing the in vitro anticancer activity of selected compounds.

The synthesis of the target 3,6-disubstituted pyridazine derivatives begins with the reaction of glyoxylic acid with a substituted acetophenone, followed by treatment with hydrazine hydrate to form a 6-substituted phenyl-3(2H)-pyridazinone. This intermediate is then chlorinated using phosphorus oxychloride. The resulting 3-chloro-6-substituted phenyl pyridazine is reacted with hydrazine hydrate to yield a 6-substituted phenylpyridazin-3-yl hydrazine. Finally, this key intermediate is reacted with various substituted benzoyl chlorides, sulfonyl chlorides, isocyanates, or isothiocyanates to produce the final 3,6-disubstituted pyridazine derivatives.[3][4]

General Procedure:

-

Synthesis of 6-substituted phenyl-3(2H)-pyridazinones: A mixture of the appropriate substituted acetophenone (1.0 mmol), glyoxylic acid monohydrate (1.3 mmol), and acetic acid (24 mL) is refluxed for 10 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield the 6-substituted phenyl-3(2H)-pyridazinone.

-

Synthesis of 3-chloro-6-substituted phenyl pyridazines: The 6-substituted phenyl-3(2H)-pyridazinone (1.0 mmol) is refluxed with phosphorus oxychloride (5 mL) for 3 hours. The excess phosphorus oxychloride is removed under reduced pressure, and the residue is poured onto crushed ice. The resulting solid is filtered, washed with water, and dried.

-

Synthesis of 6-substituted phenylpyridazin-3-yl hydrazines: A mixture of the 3-chloro-6-substituted phenyl pyridazine (1.0 mmol) and hydrazine hydrate (10 mmol) in ethanol (20 mL) is refluxed for 8 hours. The solvent is evaporated, and the residue is triturated with water. The solid product is filtered, washed with water, and dried.

-

Synthesis of final 3,6-disubstituted pyridazine derivatives: To a solution of the 6-substituted phenylpyridazin-3-yl hydrazine (1.0 mmol) in an appropriate solvent (e.g., pyridine, DMF), the corresponding substituted benzoyl chloride, sulfonyl chloride, isocyanate, or isothiocyanate (1.1 mmol) is added. The reaction mixture is stirred at room temperature or heated as required. After completion of the reaction (monitored by TLC), the mixture is poured into ice water, and the precipitate is filtered, washed, and purified by recrystallization or column chromatography.

The synthesized 3,6-disubstituted pyridazine derivatives were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The results for selected compounds are summarized in the table below.

| Compound ID | Target | Cell Line | IC50 (µM) | % Growth Inhibition | Citation |

| 9e | JNK1 | A498 (Renal) | - | 97.91 | [3] |

| 9e | JNK1 | T-47D (Breast) | - | 79.98 | [3] |

| 4f | Cytotoxic | SB-ALL | ~1.64-5.66 | - | [5] |

| 4j | Cytotoxic | SB-ALL | ~1.64-5.66 | - | [5] |

| 4q | Cytotoxic | SB-ALL | ~1.64-5.66 | - | [5] |

| 4f | Cytotoxic | NALM-6 | ~1.14-3.7 | - | [5] |

| 4j | Cytotoxic | NALM-6 | ~1.14-3.7 | - | [5] |

| 4q | Cytotoxic | NALM-6 | ~1.14-3.7 | - | [5] |

| 5 | Cytotoxic | A549, Hep3b, PC3, SW480, HeLa | More potent than 5-FU | - | [6] |

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of various cellular processes, including proliferation, apoptosis, and inflammation. Its dysregulation is often implicated in cancer. The following diagram illustrates the key components of the JNK signaling cascade.

Caption: JNK Signaling Pathway and Inhibition.

Pyridazinone-Based Diarylurea Derivatives Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. A series of pyridazinone-based diarylurea derivatives have been synthesized as potent VEGFR-2 inhibitors.[7]

The synthesis of these compounds involves the reaction of a substituted phenylhydrazine with mucochloric acid to form a pyridazinone intermediate. This intermediate is then subjected to a series of reactions to introduce the diarylurea moiety.

General Procedure:

-

Synthesis of Pyridazinone Intermediate: A substituted phenylhydrazine is reacted with mucochloric acid in a suitable solvent to yield the corresponding pyridazinone derivative.

-

Introduction of the Linker: The pyridazinone intermediate is reacted with a reagent such as phosgene or a phosgene equivalent to form a reactive intermediate.

-

Formation of Diarylurea: The reactive intermediate is then treated with a substituted aniline to afford the final pyridazinone-based diarylurea derivative.[7]

The VEGFR-2 inhibitory activity and cytotoxic effects of these compounds were evaluated.

| Compound ID | Target | Cell Line | IC50 (µM) | % VEGFR-2 Inhibition | Citation |

| 17a | VEGFR-2 | - | - | High | [7] |

| 8f | Cytotoxic | Melanoma, NSCLC, Prostate, Colon | - | 62.21 - 100.14 | [7] |

| 10l | Cytotoxic | Melanoma, NSCLC, Prostate, Colon | GI50: 1.66–100 | 62.21 - 100.14 | [7] |

| 17a | Cytotoxic | Melanoma, NSCLC, Prostate, Colon | - | 62.21 - 100.14 | [7] |

The VEGFR-2 signaling pathway plays a pivotal role in angiogenesis. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Applications in Metabolic Disorders: GLUT4 Translocation Activators

Beyond oncology, pyridazine derivatives have shown promise in the treatment of metabolic disorders such as type 2 diabetes. A series of novel pyridazine derivatives have been identified as activators of glucose transporter type 4 (GLUT4) translocation.[8][9]

Experimental Protocol: GLUT4 Translocation Assay

The ability of pyridazine derivatives to induce GLUT4 translocation is assessed using L6-GLUT4-myc myoblasts. This cell-based assay measures the movement of myc-tagged GLUT4 from intracellular vesicles to the plasma membrane upon stimulation.

Procedure:

-

Cell Culture: L6-GLUT4-myc myoblasts are cultured in α-MEM supplemented with 10% fetal bovine serum and 1% antibiotics.

-

Serum Starvation: Prior to the assay, cells are serum-starved for 3 hours to establish a basal state of GLUT4 localization.

-

Compound Treatment: Cells are treated with the test pyridazine derivatives or insulin (as a positive control) for a specified period (e.g., 30 minutes) at 37°C.

-

Immunofluorescence Staining:

-

Cells are fixed with 4% paraformaldehyde.

-

To detect surface GLUT4, non-permeabilized cells are incubated with an anti-myc primary antibody, followed by a fluorescently labeled secondary antibody.

-

To visualize total GLUT4, cells are permeabilized with a detergent (e.g., 0.1% Triton X-100) before antibody incubation.

-

-

Microscopy and Quantification: Cells are imaged using a fluorescence microscope. The translocation of GLUT4 to the plasma membrane is quantified by measuring the fluorescence intensity at the cell periphery relative to the total cellular fluorescence.[2][7][10][11][12][13]

The efficacy of pyridazine derivatives in promoting GLUT4 translocation is typically expressed as a percentage of the response induced by a saturating concentration of insulin.

| Compound ID | Activity | EC50 (µM) | Citation |

| 26b | Potent GLUT4 translocation activity | - | [8][9] |

Agrochemical Innovations: Herbicidal Pyridazine Derivatives

The versatility of the pyridazine scaffold extends to agrochemical applications. Novel pyridazine derivatives have been developed as potent herbicides targeting phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[1]

Experimental Protocol: Synthesis of Herbicidal Pyridazine Derivatives

A notable example is the synthesis of 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide. The synthetic route is provided in the supporting information of the source publication.[1]

Quantitative Herbicidal Activity Data

The herbicidal efficacy of these compounds is evaluated against various weed species.

| Compound ID | Target | Weed Species | Inhibition Rate (%) at 100 µg/mL | Citation |

| B1 | PDS | Echinochloa crus-galli (root) | 100 | [1] |

| B1 | PDS | Echinochloa crus-galli (stem) | 100 | [1] |

| B1 | PDS | Portulaca oleracea (root) | 100 | [1] |

| B1 | PDS | Portulaca oleracea (stem) | 100 | [1] |

The discovery of novel herbicides involves a multi-step process, from initial design to final evaluation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discoveryjournals.org [discoveryjournals.org]

- 5. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. portlandpress.com [portlandpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GLUT4 Translocation in Single Muscle Cells in Culture: Epitope Detection by Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

Starting Materials and Synthesis of 3-Methyl-6-(1-methylhydrazinyl)pyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and a plausible synthetic route for the preparation of 3-Methyl-6-(1-methylhydrazinyl)pyridazine. The synthesis is presented as a two-step process, commencing with the chlorination of 3-Methyl-6-pyridazinone to yield the key intermediate, 3-Methyl-6-chloropyridazine, followed by a nucleophilic substitution with methylhydrazine.

I. Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step sequence. The initial step involves the conversion of a pyridazinone to a more reactive chloropyridazine intermediate. The subsequent step introduces the methylhydrazinyl moiety via a nucleophilic aromatic substitution reaction.

Caption: Proposed synthetic pathway for this compound.

II. Starting Materials and Reagents

The primary starting materials and reagents required for this synthesis are outlined below.

| Compound Name | Structure | Role | Notes |

| 3-Methyl-6-pyridazinone | Starting Material | Can be synthesized from levulinic acid and hydrazine. | |

| Phosphorus oxychloride (POCl₃) | Chlorinating Agent | A common reagent for converting pyridazinones to chloropyridazines.[1][2] | |

| Methylhydrazine | Nucleophile | Reacts with the chloropyridazine to form the final product. | |

| Dioxane / Ethanol | - | Solvent | Suitable solvents for the nucleophilic substitution step. |

| Sodium Bicarbonate (NaHCO₃) | - | Base | Used for neutralization during workup. |

| Dichloromethane / Ethyl Acetate | - | Extraction Solvent | For product isolation. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying Agent | To remove residual water from organic extracts. |

III. Experimental Protocols

The following sections detail the experimental procedures for the two key synthetic steps.

Step 1: Synthesis of 3-Methyl-6-chloropyridazine

This procedure is adapted from general methods for the chlorination of pyridazinones.[1][2]

Reaction:

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Methyl-6-pyridazinone (1.0 eq) in phosphorus oxychloride (3.0-5.0 eq).

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Slowly and carefully, pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 3-Methyl-6-chloropyridazine can be purified by column chromatography on silica gel.

Quantitative Data (based on analogous reactions):

| Parameter | Value | Reference |

| Reactant Ratio (Pyridazinone:POCl₃) | 1 : 3-5 | [3] |

| Reaction Temperature | 105-110 °C | [3] |

| Reaction Time | 2-4 hours | [3] |

| Typical Yield | 70-90% | General observation from similar reactions. |

Step 2: Synthesis of this compound

This protocol is based on the general procedure for the reaction of chloropyridazines with hydrazine derivatives.

Reaction:

Procedure:

-

Dissolve 3-Methyl-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol or dioxane in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add methylhydrazine (1.5-2.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

To the residue, add water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (based on analogous reactions):

| Parameter | Value | Reference |

| Reactant Ratio (Chloropyridazine:Methylhydrazine) | 1 : 1.5-2.0 | General practice for such substitutions. |

| Reaction Temperature | Reflux | [4][5] |

| Reaction Time | 4-8 hours | [4][5] |

| Typical Yield | 60-85% | Estimated based on similar reactions. |

IV. Experimental Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. jofamericanscience.org [jofamericanscience.org]

- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint: A Technical Guide to Pyridazine Structures in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, and its derivatives represent a cornerstone in medicinal chemistry. The unique physicochemical properties of the pyridazine ring, including its high dipole moment, hydrogen bonding capacity, and ability to modulate lipophilicity, make it a privileged scaffold in the design of novel therapeutic agents.[1] Understanding the three-dimensional structure, electronic properties, and reactivity of pyridazine-based compounds at a quantum mechanical level is paramount for rational drug design and development.

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural and electronic characteristics of pyridazine and its derivatives. It details the theoretical methodologies, experimental protocols for validation, and a structured presentation of quantitative data derived from computational studies. This document is intended to serve as a comprehensive resource for researchers and scientists engaged in the discovery and optimization of pyridazine-based drug candidates.

Core Methodologies in Quantum Chemical Calculations

The foundation of modern quantum chemical calculations for organic molecules primarily lies in Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy.[2]

Theoretical Framework

Commonly employed methods for studying pyridazine structures include:

-

Density Functional Theory (DFT): This is the most widely used method for investigating the electronic structure of molecules in drug discovery.[2] Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently paired with basis sets like 6-31G(d,p), 6-31G**, 6-311++G(d,p), and cc-pVTZ to provide reliable predictions of molecular geometries, vibrational frequencies, and electronic properties.[2][3][4]

-

Ab initio Methods: While computationally more demanding, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide higher accuracy, particularly for electron correlation effects.[5] These are often used for benchmarking DFT results.

-

Semi-empirical Methods: Methods like AM1 and PM3 offer a faster, albeit less accurate, alternative for initial screenings of large libraries of pyridazine derivatives.[5]

Experimental Protocols: A Step-by-Step Workflow

A typical workflow for performing quantum chemical calculations on a pyridazine derivative involves the following key steps:

-

Structure Preparation:

-

The initial 3D structure of the pyridazine molecule is constructed using molecular building software.

-

For known compounds, initial coordinates can be obtained from crystallographic data.

-

-

Geometry Optimization:

-

An initial geometry optimization is performed to find a stable conformation of the molecule. This process systematically alters the molecular geometry to find a minimum on the potential energy surface.

-

Method: DFT is commonly employed, for instance, using the B3LYP functional with the 6-31G(d,p) basis set.[2][4]

-

-

Frequency Calculations:

-

Following optimization, a frequency calculation is crucial to confirm that the obtained structure is a true energy minimum. A stable structure will possess no imaginary frequencies.

-

These calculations also yield important thermodynamic data, such as zero-point vibrational energy (ZPVE), and can be used to simulate infrared (IR) and Raman spectra.[6]

-

-

Calculation of Molecular Properties:

-

With the optimized geometry, a range of electronic properties are calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are determined. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability.[2][3][4]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.

-

Dipole Moment: The magnitude and direction of the molecular dipole moment are calculated, providing insights into the molecule's polarity and solubility.

-

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution, hybridization, and intramolecular interactions.

-

-

-

Data Analysis and Interpretation:

-

The calculated data is analyzed in the context of the research objectives, such as understanding structure-activity relationships (SAR), predicting reactivity, or interpreting experimental spectra.

-

Quantitative Data Summary

The following tables summarize key quantitative data for the parent pyridazine molecule, as determined by quantum chemical calculations and, where available, compared with experimental values.

Table 1: Optimized Geometric Parameters of Pyridazine

| Parameter | DFT/B3LYP/6-31G(d,p) | Experimental |

| Bond Lengths (Å) | ||

| N1-N2 | 1.337 | 1.336 |

| N2-C3 | 1.332 | 1.338 |

| C3-C4 | 1.401 | 1.401 |

| C4-C5 | 1.378 | 1.378 |

| C5-C6 | 1.401 | 1.401 |

| N1-C6 | 1.332 | 1.338 |

| **Bond Angles (°) ** | ||

| C6-N1-N2 | 119.5 | 119.4 |

| N1-N2-C3 | 119.5 | 119.4 |

| N2-C3-C4 | 123.8 | 123.8 |

| C3-C4-C5 | 116.7 | 116.8 |

| C4-C5-C6 | 116.7 | 116.8 |

| N1-C6-C5 | 123.8 | 123.8 |

Experimental data from microwave spectroscopy.

Table 2: Calculated Electronic Properties of Pyridazine

| Property | DFT/B3LYP/6-31G(d,p) |

| HOMO Energy (eV) | -7.21 |

| LUMO Energy (eV) | -0.68 |

| HOMO-LUMO Gap (eV) | 6.53 |

| Dipole Moment (Debye) | 4.15 |

| Ionization Potential (eV) | 8.71 |

| Electron Affinity (eV) | -0.23 |

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Pyridazine

| Vibrational Mode | DFT/B3LYP/6-31G* (Scaled) | Experimental |

| Ring Breathing | 985 | 988 |

| C-H in-plane bend | 1065 | 1068 |

| C-H in-plane bend | 1145 | 1149 |

| Ring deformation | 625 | 627 |

| N-N stretch | 1280 | 1285 |

Note: Calculated frequencies are often scaled by an empirical factor (e.g., 0.9613 for B3LYP/6-31G) to better match experimental values.*[6]

Visualizing Computational Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex workflows and relationships.

Applications in Drug Discovery and Development

Quantum chemical calculations are instrumental throughout the drug discovery pipeline for pyridazine-based compounds.

Molecular Docking and Binding Affinity

Molecular docking simulations predict the preferred orientation of a pyridazine derivative within the active site of a biological target.[7][8][9][10] Quantum mechanically derived partial charges and electrostatic potential maps enhance the accuracy of these predictions. Furthermore, these calculations can help to rationalize observed binding affinities and guide the design of derivatives with improved potency and selectivity.[5]

QSAR and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) models correlate the biological activity of a series of compounds with their physicochemical properties.[5] Quantum chemical descriptors, such as HOMO/LUMO energies, dipole moment, and atomic charges, are powerful variables in the development of robust QSAR models for pyridazine derivatives. These models, in turn, guide the design of new compounds with enhanced activity.

ADMET Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. Quantum chemical calculations can provide insights into properties like metabolic stability by modeling potential sites of metabolism and reactivity.

Conclusion

Quantum chemical calculations, particularly Density Functional Theory, provide a powerful and indispensable toolkit for the modern medicinal chemist working with pyridazine-based scaffolds. By offering detailed insights into molecular structure, electronic properties, and reactivity, these computational methods facilitate a more rational and efficient approach to drug design. The integration of these theoretical predictions with experimental validation accelerates the identification and optimization of novel pyridazine derivatives with therapeutic potential. This guide serves as a foundational resource for leveraging these computational strategies in the ongoing quest for new and improved medicines.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Hydrazinopyridazines

For Researchers, Scientists, and Drug Development Professionals

Hydrazinopyridazines are a critical class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules. Their inherent chemical reactivity and structural features make them indispensable intermediates in the development of novel therapeutic agents and other functional materials. This technical guide provides a comprehensive overview of the primary synthetic routes to hydrazinopyridazines, complete with detailed experimental protocols, quantitative data, and a visual representation of a common synthetic workflow.

Core Synthetic Strategies

The synthesis of hydrazinopyridazines predominantly relies on two key strategies:

-

Nucleophilic Substitution: This is the most prevalent method, involving the displacement of a suitable leaving group, typically a halogen (most often chlorine), from the pyridazine ring by hydrazine.

-

Cyclocondensation Reactions: This approach involves the formation of the pyridazine ring itself from acyclic precursors, often incorporating the hydrazine moiety during the cyclization process.

This guide will focus on the widely employed nucleophilic substitution route, which is valued for its reliability and the commercial availability of the requisite starting materials.

Experimental Protocols: A Step-by-Step Approach

The following protocols detail a common three-step synthesis of a representative hydrazinopyridazine, starting from a γ-keto acid.

Step 1: Synthesis of the Pyridazinone Core

The initial step involves the cyclization of a γ-keto acid with hydrazine hydrate to form the pyridazinone ring.

Protocol adapted from the synthesis of 6-phenylpyridazin-3(2H)-one. [1]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-benzoyl-butanoic acid (0.05 mol, 9.61 g) and ethanol (100 mL).

-

Reagent Addition: With continuous stirring, add hydrazine hydrate (0.1 mol, 5.0 g, approximately 4.85 mL of 99% solution) to the mixture.

-

Reaction: The reaction mixture is heated to reflux for a period of 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-